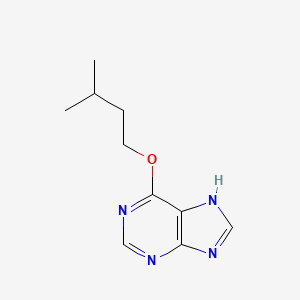
6-(3-methylbutoxy)-7H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-methylbutoxy)-7H-purine is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This particular compound features a 3-methylbutoxy group attached to the sixth position of the purine ring. Purines are significant in biochemistry, as they are components of nucleotides, which are the building blocks of DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-methylbutoxy)-7H-purine typically involves the alkylation of a purine derivative. One common method is the reaction of 6-chloropurine with 3-methylbutanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-(3-methylbutoxy)-7H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the purine ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the purine ring.
Reduction: Reduced forms of the purine compound.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(3-methylbutoxy)-7H-purine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3-methylbutoxy)-7H-purine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-methylbutoxy)-4′-cyanoazobenzene
- 4-(3-methylbutoxy)-4′-nitroazobenzene
- 1,4-bis[4′-(3-methylbutoxy)phenylazo]benzene
Comparison
Compared to these similar compounds, 6-(3-methylbutoxy)-7H-purine is unique due to its purine structure, which imparts distinct chemical and biological properties. While the other compounds may be used in dye-sensitized solar cells or as pigments, this compound’s applications are more diverse, spanning chemistry, biology, medicine, and industry.
Properties
CAS No. |
62134-30-9 |
|---|---|
Molecular Formula |
C10H14N4O |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
6-(3-methylbutoxy)-7H-purine |
InChI |
InChI=1S/C10H14N4O/c1-7(2)3-4-15-10-8-9(12-5-11-8)13-6-14-10/h5-7H,3-4H2,1-2H3,(H,11,12,13,14) |
InChI Key |
AJMYGDMENYMHDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC1=NC=NC2=C1NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















